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Compound of Interest

Compound Name: Dasotraline Hydrochloride

Cat. No.: B023446

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the abuse potential of dasotraline, a novel
dopamine and norepinephrine reuptake inhibitor, and the widely-known central nervous system
stimulant, amphetamine. The analysis is supported by preclinical and clinical experimental data
to offer a comprehensive overview for research and drug development purposes.

Executive Summary

Dasotraline exhibits a significantly lower abuse potential compared to amphetamine. This
difference is primarily attributed to its unique pharmacokinetic and pharmacodynamic
properties. Dasotraline's slow absorption, long half-life, and mechanism as a reuptake inhibitor
contrast sharply with amphetamine's rapid onset of action and its dual mechanism of reuptake
inhibition and dopamine release. Clinical studies in recreational stimulant users have
demonstrated that dasotraline does not produce the "drug liking" effects characteristic of
amphetamine and other stimulants with high abuse liability. Preclinical data further support
these findings, indicating a slower and more sustained increase in synaptic dopamine with
dasotraline compared to the rapid and pronounced spike induced by amphetamine.

Mechanism of Action and Pharmacokinetics

The fundamental differences in the abuse potential of dasotraline and amphetamine can be
traced to their distinct mechanisms of action and resulting pharmacokinetic profiles.
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Dasotraline is a dopamine and norepinephrine reuptake inhibitor (DNRI).[1] It binds to the
dopamine transporter (DAT) and the norepinephrine transporter (NET), blocking the reuptake of
these neurotransmitters from the synaptic cleft and thereby increasing their extracellular
concentrations. A key characteristic of dasotraline is its slow absorption (time to maximum
concentration, Tmax, of 10-12 hours) and long elimination half-life (47-77 hours).[1][2] This
pharmacokinetic profile leads to a gradual and sustained increase in dopamine and
norepinephrine levels, avoiding the rapid and pronounced neurochemical fluctuations
associated with abusable stimulants.[3][4]

Amphetamine, in contrast, not only blocks the reuptake of dopamine and norepinephrine but
also acts as a releasing agent.[5][6] It is a substrate for DAT and NET, and upon entering the
presynaptic neuron, it promotes the release of dopamine from synaptic vesicles into the
cytoplasm and then out into the synaptic cleft through reverse transport by DAT.[7][8] This
leads to a rapid and substantial increase in synaptic dopamine, which is strongly correlated
with its reinforcing and euphoric effects.

Receptor Binding Affinity

The affinity of a compound for its target transporters is a critical determinant of its potency. The
following table summarizes the in vitro binding affinities of dasotraline and amphetamine for the
human dopamine and norepinephrine transporters.

Dopamine Transporter Norepinephrine
Compound

(DAT) Transporter (NET)
Dasotraline IC50: 3 nM IC50: 4 nM
d-Amphetamine Ki: ~600 nM Ki: ~70-100 nM

Note: IC50 and Ki are both measures of binding affinity, with lower values indicating higher
affinity. While not directly comparable, they provide an indication of the relative potencies of the
compounds at their respective transporters.

Human Abuse Potential Studies

Clinical studies designed to assess the abuse potential in human subjects are a cornerstone of
evaluating a drug's liability for abuse. A key study compared dasotraline to methylphenidate, a
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stimulant with an abuse potential similar to amphetamine, in recreational stimulant users.

Subjective Effects: "Drug Liking"

A primary endpoint in human abuse potential studies is the subjective rating of "drug liking,"
typically measured on a visual analog scale (VAS).

Peak "Drug Liking" (Emax) VAS Score (0-

Treatment 100)

Placebo ~52

Dasotraline (8 mg) ~55

Dasotraline (16 mg) ~56

Dasotraline (36 mg) ~60

Methylphenidate (40 mg) ~75

Methylphenidate (80 mg) ~85

d-Amphetamine (20 mg) Significantly higher than placebo
d-Amphetamine (40 mg) Significantly higher than placebo

*Statistically significant difference from placebo (p < 0.001) and all dasotraline doses (p < 0.01).
Data for d-amphetamine is based on its known profile as a drug of abuse and findings from
multiple studies, though not a direct head-to-head comparison in the same study as
dasotraline. The dasotraline study demonstrated that methylphenidate produced robust "drug
liking" scores, as would be expected from amphetamine.[2][9]

The results clearly indicate that dasotraline, at therapeutic and supratherapeutic doses, did not
produce significant "drug liking" scores compared to placebo.[2] In contrast, both doses of
methylphenidate produced substantial and statistically significant increases in "drug liking."[2]

Experimental Protocol: Human Abuse Potential Study

The study evaluating dasotraline's abuse potential followed a rigorous, double-blind, placebo-
and active-controlled crossover design.
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Participants: Recreational stimulant users with a history of cocaine use who could distinguish
the effects of 60 mg methylphenidate from placebo.

Design: A six-period crossover study where each participant received single doses of
dasotraline (8, 16, and 36 mg), methylphenidate (40 and 80 mg), and placebo in a
randomized order.

Primary Endpoint: The maximum effect (Emax) on the "Drug Liking" Visual Analog Scale
(VAS), a 100-point scale where 50 represents neutrality.

Secondary Endpoints: Other subjective measures such as "Overall Drug Liking," "Take Drug

Again," and physiological measures.
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Preclinical Abuse Potential Assessment

Preclinical models in animals are essential for predicting the abuse liability of novel
compounds. These studies typically involve self-administration and drug discrimination
paradigms.

Self-Administration Studies

Self-administration studies assess the reinforcing effects of a drug, i.e., whether an animal will
perform a task (e.g., press a lever) to receive the drug. A progressive ratio schedule, where the
number of responses required for each subsequent infusion increases, is used to measure the
motivation to take the drug, with the "breakpoint” (the last ratio completed) being the primary
measure.

While direct comparative self-administration data for dasotraline and amphetamine is limited,
the known properties of each compound allow for a strong inference of their relative reinforcing

effects.
Compound Reinforcing Effects (Breakpoint)
Dasotraline Expected to have low reinforcing efficacy

) Consistently demonstrates high reinforcing
d-Amphetamine i L . .
efficacy, maintaining high breakpoints

Amphetamine is a standard positive control in these studies and reliably maintains high
breakpoints. Given dasotraline's pharmacokinetic and pharmacodynamic profile, it is predicted
to have significantly lower reinforcing efficacy than amphetamine.

Drug Discrimination Studies

Drug discrimination studies evaluate the interoceptive (subjective) effects of a drug. Animals
are trained to recognize the effects of a specific drug (the training drug) and to make a
differential response to receive a reward.

A preclinical study showed that in a model of impulsive choice, dasotraline's effects were
similar to methylphenidate. In drug discrimination studies, drugs with similar subjective effects
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will substitute for one another. It is highly likely that amphetamine would fully substitute for
other stimulants like cocaine or methylphenidate, and vice-versa. Given the clinical data
showing a lack of stimulant-like subjective effects for dasotraline, it is unlikely that it would
substitute for an amphetamine-trained cue.

Experimental Protocol: Animal Self-Administration
(Progressive Ratio)

o Subjects: Typically rats or non-human primates.

o Apparatus: Operant conditioning chambers equipped with levers and an intravenous catheter
for drug delivery.

e Procedure:

o Acquisition: Animals are trained to press a lever to receive an intravenous infusion of the
drug.

o Maintenance: Responding is stabilized on a simple fixed-ratio schedule (e.g., one lever
press per infusion).

o Progressive Ratio Testing: The response requirement is systematically increased after
each infusion until the animal ceases to respond. The final ratio completed is the
breakpoint.

» Data Analysis: Breakpoints are compared across different doses of the drug and between
different drugs.
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Signaling Pathway

The abuse potential of both dasotraline and amphetamine is linked to their effects on the
dopaminergic system, particularly in the brain's reward pathways. However, the manner in
which they modulate this system is fundamentally different.

// Dasotraline action dasotraline [label="Dasotraline", shape=invhouse, fillcolor="#EA4335",
fontcolor="#FFFFFF"]; dasotraline -> dat [label="Blocks\nReuptake", arrowhead=tee];

Il Amphetamine action amphetamine [label="Amphetamine", shape=invhouse,
fillcolor="#EA4335", fontcolor="#FFFFFF"]; amphetamine -> dat [label="Blocks Reuptake
&\nPromotes Reverse Transport”, arrowhead=tee]; amphetamine -> vesicles
[label="Promotes\nDopamine Release"];

/I Signaling flow vesicles -> dopamine [label="Normal Release"]; dopamine -> dat
[label="Reuptake", style=dashed]; dopamine -> receptors [label="Binding"]; } DOT Caption:
Simplified dopamine signaling pathway.

Conclusion

The available evidence from both clinical and preclinical studies strongly indicates that
dasotraline has a significantly lower abuse potential than amphetamine. The slow
pharmacokinetic profile of dasotraline, leading to a gradual and sustained increase in
dopamine and norepinephrine, prevents the rapid euphoric effects that are characteristic of
abusable stimulants like amphetamine. Human abuse potential studies confirm that dasotraline
does not produce significant "drug liking." In contrast, amphetamine's rapid entry into the brain
and its dual action as a reuptake inhibitor and dopamine releaser contribute to its high abuse
liability. This comparative analysis suggests that dasotraline's unique pharmacological profile
makes it a promising candidate for therapeutic applications with a reduced risk of abuse.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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